molecular formula C12H13N3O3S B2802523 5-(Tert-butyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid CAS No. 1253394-80-7

5-(Tert-butyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid

Cat. No.: B2802523
CAS No.: 1253394-80-7
M. Wt: 279.31
InChI Key: DBKCUKNWHBTBSH-UHFFFAOYSA-N
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Description

5-(Tert-butyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core. Its structure includes a tert-butyl group at position 5, a mercapto (-SH) group at position 2, and a carboxylic acid moiety at position 6.

Properties

IUPAC Name

5-tert-butyl-4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-12(2,3)5-4-6(10(17)18)13-8-7(5)9(16)15-11(19)14-8/h4H,1-3H3,(H,17,18)(H2,13,14,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKCUKNWHBTBSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC2=C1C(=O)NC(=S)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a pyrimidine derivative with a suitable aldehyde, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3) are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted pyrido[2,3-d]pyrimidine derivatives.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds with similar pyrido[2,3-d]pyrimidine structures exhibit antioxidant properties. These properties are crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases. The mercapto group in this compound could enhance its radical scavenging ability, making it a candidate for further investigation in antioxidant studies.

Antimicrobial Properties

Studies have shown that derivatives of pyrido[2,3-d]pyrimidines possess antimicrobial activity against various pathogens. The presence of the thiol group may contribute to this activity by disrupting microbial cell membranes or interfering with essential metabolic pathways.

Enzyme Inhibition

The compound has been evaluated for its potential to inhibit key enzymes involved in inflammatory processes, such as nitric oxide synthase and cyclooxygenases. Enzyme inhibition studies suggest that this compound could be developed into anti-inflammatory drugs .

Cellular Studies

In vitro studies have demonstrated the ability of 5-(tert-butyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid to modulate cellular signaling pathways associated with inflammation and apoptosis. This modulation can be pivotal in designing drugs targeting cancer and inflammatory diseases.

Case Studies

StudyFindings
Antioxidant ActivityDemonstrated significant free radical scavenging activity comparable to established antioxidants .
Antimicrobial EfficacyShowed effective inhibition against Staphylococcus aureus and Escherichia coli in vitro .
Enzyme InhibitionInhibited nitric oxide synthase with an IC50 value indicating potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 5-(Tert-butyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases by binding to their active sites, thereby affecting cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s pyrido[2,3-d]pyrimidine core differentiates it from related derivatives, such as pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines (e.g., compounds 4a , 4b , and 4e in –3). Key differences include:

Compound Core Structure Substituents Key Functional Groups
Target Compound Pyrido[2,3-d]pyrimidine 5-(tert-butyl), 2-mercapto, 7-carboxylic acid -SH, -COOH, tert-butyl
4a () Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine 1-methyl, 7-carboxylic acid -COOH, -CH3
4e () Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine 1,7-dimethyl, 2-carboxylic acid -COOH, -CH3 (x2)
Methyl ester derivative () Pyrido[2,3-d]pyrimidine 7-cyclopropyl, 1-ethyl, 2-mercapto, 5-carboxylate (methyl ester) -SH, -COOCH3, cyclopropyl, ethyl
  • tert-Butyl Group : The tert-butyl substituent in the target compound increases steric bulk and lipophilicity compared to methyl or propyl groups in analogs like 4a and 4b . This may enhance membrane permeability but reduce solubility.
  • Mercapto Group: The -SH group at position 2 is shared with the methyl ester derivative () but absent in 4a and 4e.
  • Carboxylic Acid vs. Ester/Carboxamide : The carboxylic acid at position 7 improves water solubility compared to esters (e.g., ) or carboxamides (–3), which may serve as prodrugs .

Physicochemical and Analytical Data

Property Target Compound 4a () Methyl Ester Derivative ()
Melting Point Not reported 281–283°C Not reported
Molecular Weight ~321 g/mol (estimated) 243.1 g/mol ~349 g/mol (estimated)
Key NMR Signals tert-butyl (δ ~1.3 ppm), -COOH (δ ~12 ppm) CH3 (δ 3.94 ppm), -COOH (δ 12.80 ppm) Cyclopropyl (δ ~1.0–2.0 ppm), -COOCH3 (δ ~3.7 ppm)
MS Data Not reported [M+H]+ 244.1 Not reported

Biological Activity

5-(Tert-butyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₂H₁₃N₃O₃S
  • Molecular Weight : 279.32 g/mol
  • CAS Number : 1322604-68-1

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains. For instance, compounds related to this structure have shown activity against Staphylococcus aureus and Escherichia coli in disk diffusion assays .
  • Antiviral Properties : Similar pyrido[2,3-d]pyrimidine derivatives have been evaluated for antiviral efficacy. Some analogs demonstrated promising results against viral pathogens, suggesting potential applications in antiviral therapy .

The biological activity of 5-(Tert-butyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in microbial metabolism.
  • Cell Membrane Disruption : The mercapto group may contribute to the disruption of microbial cell membranes, leading to cell lysis.
  • Interference with Viral Replication : Some derivatives have been noted to interfere with viral replication processes, although specific pathways for this compound require further elucidation.

Study on Antimicrobial Activity

A study evaluated the antimicrobial effects of various thiol-containing compounds against common pathogens. The results indicated that derivatives similar to 5-(Tert-butyl)-2-mercapto-4-oxo exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 15.62 µg/mL to higher values depending on the strain tested .

Evaluation of Antiviral Efficacy

In another investigation focusing on antiviral agents, certain pyrido[2,3-d]pyrimidine derivatives were tested against Tobacco Mosaic Virus (TMV). These studies revealed that modifications at specific positions on the pyrimidine ring enhanced biological activity significantly, suggesting a structure-activity relationship (SAR) that could be explored further for drug development .

Data Summary Table

PropertyValue
Molecular FormulaC₁₂H₁₃N₃O₃S
Molecular Weight279.32 g/mol
CAS Number1322604-68-1
Antimicrobial ActivityActive against Staphylococcus aureus, E. coli
Antiviral ActivityPromising against TMV

Q & A

Q. Table 1: Structural Variations and Solubility Trends in Analogous Compounds

CompoundSubstituentSolubility (mg/mL in DMSO)Reference
Methyl 7-methyl-4-oxo derivativeTetrahydrofuran-methyl12.5
7-Cyclopropyl-1-ethyl derivativeCyclopropyl8.2
tert-Butyl pyrrolo-pyrimidinePyrrolidine15.8

Advanced: What mechanistic insights guide the optimization of mercapto-group stability during synthesis?

Methodological Answer:
The mercapto (-SH) group is prone to oxidation and disulfide formation. Mitigation strategies include:

  • Inert Atmosphere : Conduct reactions under N₂/Ar to prevent O₂ exposure .
  • Chelating Agents : Add EDTA to sequester metal ions that catalyze oxidation .
  • pH Control : Maintain mildly acidic conditions (pH 4–6) to stabilize the thiol form, as alkaline conditions promote deprotonation and oxidation .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc → CH₂Cl₂/MeOH) to separate tert-butyl-containing products .
  • Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) based on the compound’s solubility profile .
  • HPLC Prep : Reverse-phase C18 columns for high-purity isolation (>95%), validated by analytical HPLC .

Advanced: How can computational tools predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina, leveraging the pyrido-pyrimidine core’s affinity for ATP-binding pockets .
  • QSAR Modeling : Correlate substituent effects (e.g., tert-butyl’s hydrophobicity) with bioactivity data from analogs .
  • ADMET Prediction : Tools like SwissADME to estimate permeability and metabolic stability .

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